molecular formula C11H10ClNO3 B13922005 methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate

methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate

Cat. No.: B13922005
M. Wt: 239.65 g/mol
InChI Key: BBRKBKPDSMSMFQ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the indole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or methanesulfonic acid. The reaction is usually performed under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain protein kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

  • Methyl indole-5-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 1H-indole-2-carboxylate

Comparison: Methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate is unique due to the presence of both chloro and methoxy groups on the indole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. The chloro group can enhance its electrophilic properties, while the methoxy group can affect its solubility and interaction with biological targets .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

methyl 7-chloro-4-methoxy-1H-indole-5-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-15-10-6-3-4-13-9(6)8(12)5-7(10)11(14)16-2/h3-5,13H,1-2H3

InChI Key

BBRKBKPDSMSMFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CNC2=C(C=C1C(=O)OC)Cl

Origin of Product

United States

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